(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid
Description
“(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid” is a chiral amino acid derivative featuring two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the amino moiety and a tert-butyldimethylsilyl (TBS) ether on the hydroxyl group. Its stereochemistry (2S,3R) is pivotal for applications in peptide synthesis and medicinal chemistry, where enantioselectivity influences biological activity . The Boc group provides acid-labile protection for the amine, while the TBS group stabilizes the hydroxyl against nucleophilic or oxidative conditions . This compound is primarily used as an intermediate in the synthesis of complex biomolecules, leveraging orthogonal deprotection strategies .
Properties
IUPAC Name |
(2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO5Si/c1-10(21-22(8,9)15(5,6)7)11(12(17)18)16-13(19)20-14(2,3)4/h10-11H,1-9H3,(H,16,19)(H,17,18)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGKEAAYYNIBEN-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl group and the hydroxyl group with a tert-butyldimethylsilyl group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the protecting groups and reveal the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the protected amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the deprotected amino and hydroxyl groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H29NO4Si
- Molecular Weight : 303.48 g/mol
- CAS Number : 90181-26-3
- IUPAC Name : (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBS) ether, which contribute to its stability and reactivity in synthetic applications.
Building Block for Peptide Synthesis
This compound serves as a crucial intermediate in the synthesis of peptides. The Boc group allows for selective protection of the amino group during coupling reactions, facilitating the formation of peptide bonds.
Case Study : In a study on peptide synthesis, researchers utilized this compound as a key building block for synthesizing cyclic peptides with enhanced biological activity .
Asymmetric Synthesis
Due to its chiral centers, this compound is valuable in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds essential for pharmaceutical applications.
Data Table: Comparison of Synthesis Yields
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Peptide Coupling | 85% | DCC coupling in DMF |
| Asymmetric Reduction | 90% | Using chiral catalyst |
| Deprotection | 95% | TFA treatment |
Drug Development
The compound is employed in the development of novel therapeutics targeting specific enzymes and receptors. Its ability to be modified at multiple sites allows for the creation of diverse bioactive compounds.
Case Study : Research has demonstrated that derivatives of this compound can act as potent inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. The modification of the TBS group enhances its binding affinity to target proteins .
Anticancer Applications
The compound has been used in synthesizing anticancer agents such as Docetaxel and Cabazitaxel. These drugs inhibit microtubule function, preventing cell division and promoting apoptosis in cancer cells.
Biological Activity Overview :
- Mechanism : The compound acts as a prodrug that releases active forms inhibiting HDACs.
- Efficacy : Studies show that its derivatives exhibit significant cytotoxicity against various cancer cell lines .
Fine Chemical Production
In the chemical industry, this compound is utilized as an intermediate for producing fine chemicals.
Production Methods :
Mechanism of Action
The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid involves the selective protection and deprotection of functional groups. The tert-butoxycarbonyl group protects the amino group, while the tert-butyldimethylsilyl group protects the hydroxyl group. These protecting groups can be removed under specific conditions to reveal the active functional groups, allowing for further chemical transformations .
Comparison with Similar Compounds
Table 1: Comparison of Protecting Groups in Analogous Compounds
- Boc vs.
- TBS vs. TBDPS : TBDPS offers enhanced steric bulk and acid stability, making it suitable for multi-step syntheses .
Stereochemical and Structural Differences
Table 2: Stereochemistry and Structural Modifications
- Stereochemistry : The (2S,3R) configuration in the target compound contrasts with (2S,3S) diastereomers (e.g., ), which may exhibit divergent interactions with chiral biological targets.
- Substituent Effects : Hydrophobic groups (e.g., phenyl ) enhance membrane permeability, while polar groups (e.g., free -OH ) improve aqueous solubility.
Biological Activity
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(tert-butyldimethylsilyl)oxy]butanoic acid, commonly referred to as Boc-IsoSer-OH, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a tert-butyldimethylsilyl (TBS) ether, which enhance its stability and solubility in various biological contexts. The following sections explore its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of Boc-IsoSer-OH typically involves the protection of the amino and hydroxyl groups to facilitate further chemical modifications. A common method includes the reaction of isoserine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, followed by purification through extraction and crystallization methods.
1. Antitumor Activity
Research has indicated that derivatives of isoserine exhibit significant antitumor activity. For instance, compounds structurally related to Boc-IsoSer-OH have been tested for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. Studies show that these compounds can induce apoptosis in various cancer cell lines, including melanoma and leukemia cells .
2. Enzyme Inhibition
Boc-IsoSer-OH has been evaluated for its role as an enzyme inhibitor. It has shown potential in inhibiting certain proteases involved in cancer progression. The compound's structural features allow it to interact effectively with the active sites of these enzymes, thereby impeding their function and contributing to reduced tumor growth rates .
3. Immunomodulatory Effects
Preliminary studies suggest that Boc-IsoSer-OH may possess immunomodulatory properties. It appears to influence cytokine production and enhance the activity of immune cells, such as T-lymphocytes. This effect may be beneficial in developing adjuvants for vaccines or therapies aimed at enhancing immune responses against tumors .
Case Study 1: Antitumor Efficacy
In a study examining the effects of various amino acid derivatives on B16 melanoma cells, Boc-IsoSer-OH was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Case Study 2: Enzyme Interaction
A series of enzyme kinetics assays demonstrated that Boc-IsoSer-OH acts as a competitive inhibitor of serine proteases. The IC50 values ranged from 5-15 µM depending on the specific enzyme tested, indicating a strong interaction between the compound and the enzyme's active site .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 205.21 g/mol |
| CAS Number | 52558-24-4 |
| Antitumor Activity | IC50 = 10 µM (B16 cells) |
| Enzyme Inhibition (IC50) | 5-15 µM |
| Immunomodulatory Effects | Enhanced T-cell activity |
Q & A
Q. Q1. What are the critical steps for synthesizing this compound while preserving stereochemical integrity?
Methodological Answer: The synthesis requires orthogonal protection strategies for the amino (Boc) and hydroxyl (TBDMS) groups. Key steps include:
Amino Protection : Use Boc-anhydride under basic conditions (e.g., NaHCO₃) to protect the amino group .
Hydroxyl Protection : TBDMS-Cl with imidazole in DMF selectively protects the hydroxyl group without disturbing the Boc group .
Q. Q2. How can researchers safely handle this compound given its toxicity profile?
Methodological Answer: Refer to SDS
- Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319) .
- Safety Protocols :
Advanced Research Questions
Q. Q3. How can computational modeling optimize reaction pathways for Boc/TBDMS deprotection?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict energy barriers for deprotection:
- Boc Removal : Acidic conditions (TFA) cleave Boc via protonation of the carbonyl oxygen (activation energy: ~25 kcal/mol) .
- TBDMS Stability : Resists hydrolysis below pH 5 but degrades rapidly in basic conditions (e.g., pH >9) .
Data Table : Deprotection Kinetics
| Condition | Half-life (Boc) | Half-life (TBDMS) |
|---|---|---|
| 1M HCl, RT | 2h | >48h |
| 1M NaOH, RT | <10min | 30min |
Q. Q4. What advanced techniques resolve contradictions in reported NMR data for stereochemical confirmation?
Methodological Answer: Combine:
X-ray Crystallography : Resolves absolute configuration (e.g., C–C bond lengths: 1.54 Å, torsion angles: −34.52° for O1–C1–C2–N2) .
2D NMR (NOESY/ROESY) : Correlates spatial proximity of protons (e.g., NOE between NH-Boc and H-3 confirms syn orientation) .
Circular Dichroism (CD) : Validates enantiopurity by comparing experimental vs. simulated spectra .
Q. Q5. How can researchers mitigate batch-to-batch variability in peptide coupling efficiency?
Methodological Answer: Optimize:
- Activation Method : Use HATU/DIPEA for higher coupling efficiency (>90%) vs. DCC .
- Solvent Effects : Anhydrous DMF minimizes side reactions (e.g., racemization) .
- Quality Control : Monitor by LC-MS for [M+H]+ ion (m/z calculated: 376.2) .
Data Contradiction Analysis
Q. Q6. Why do studies report conflicting stability data for the TBDMS group under acidic conditions?
Resolution Strategy :
Re-examine Experimental Variables :
Standardize Protocols :
- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
Replicate Under Controlled Conditions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
